molecular formula C28H44N4O8 B1676609 Mizagliflozin CAS No. 666843-10-3

Mizagliflozin

カタログ番号 B1676609
CAS番号: 666843-10-3
分子量: 564.7 g/mol
InChIキー: LREHMKLEOJAVMQ-TXKDOCKMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mizagliflozin (KWA 0711) is a novel, potent, selective sodium glucose co-transporter 1 (SGLT1) inhibitor with Ki of 27 nM for human SGLT1 . The selectivity ratio (Ki value for human SGLT2/Ki value for human SGLT1) of mizagliflozin is 303 . Mizagliflozin shows the potential use for the amelioration of chronic constipation .


Physical And Chemical Properties Analysis

Mizagliflozin has a molecular formula of C28H44N4O8 and a molecular weight of 564.67 . Its purity, as determined by HPLC, is 99.59% .

科学的研究の応用

Treatment of Type 2 Diabetes

Mizagliflozin is a Sodium-Glucose Co-Transporter (SGLT) inhibitor . SGLT inhibitors, including Mizagliflozin, have been approved by the US Food and Drug Administration as a new class of glucose-lowering compounds for the treatment of type 2 diabetes mellitus .

Cardiovascular Benefits

SGLT2 inhibitors, which include Mizagliflozin, have shown beneficial effects on the cardiovascular system . This makes them a promising line of treatment for patients with diabetes who are at risk of cardiovascular diseases .

Renal Benefits

SGLT2 inhibitors have also shown beneficial effects on the kidney . This suggests that Mizagliflozin could potentially be used in the treatment of kidney diseases, especially in patients with diabetes .

Treatment of Chronic Constipation

Mizagliflozin has been investigated for its potential to improve chronic constipation . This opens up a new potential application for this compound in the field of gastroenterology .

Obesity Treatment

Another compound, LIK066, which is similar to Mizagliflozin, is currently in clinical trials for the treatment of obesity . This suggests that Mizagliflozin could potentially be used in weight management and the treatment of obesity .

Improvement of Vascular Cognitive Impairment

Mizagliflozin has been shown to improve vascular cognitive impairment in a mouse model of small vessel disease . This suggests that Mizagliflozin could potentially be used in the treatment of cognitive impairments related to vascular issues .

作用機序

Target of Action

Mizagliflozin is a novel agent that primarily targets the sodium-dependent glucose transporter 1 (SGLT1) . SGLT1 is responsible for the majority of glucose reabsorption within the kidneys and also plays a significant role in the dietary glucose uptake in the intestine .

Mode of Action

Mizagliflozin acts as a selective inhibitor of SGLT1 . By inhibiting SGLT1, mizagliflozin increases luminal glucose and water in the intestines, which is expected to soften stools and improve constipation . It also participates in improving vascular cognitive impairment in small vessel disease .

Biochemical Pathways

The inhibition of SGLT1 by mizagliflozin affects the glucose reabsorption pathway. Normally, SGLT1 helps in the reabsorption of glucose in the kidneys and the uptake of dietary glucose in the intestines . By inhibiting SGLT1, mizagliflozin disrupts these processes, leading to increased luminal glucose and water in the intestines .

Pharmacokinetics

Mizagliflozin exhibits poor oral absorption, leading to low systemic exposure . After oral administration, most of the mizagliflozin is metabolized in the intestines to its glycoside base, KP232 . If absorbed, mizagliflozin is rapidly cleared from the circulation . The absolute bioavailability of mizagliflozin is only 0.02% .

Result of Action

The inhibition of SGLT1 by mizagliflozin leads to several molecular and cellular effects. It improves vascular cognitive impairment in a mouse model of small vessel disease . It also softens stools and improves constipation . Moreover, it has been shown to improve cardiac function and reduce collagen deposition .

Action Environment

The action, efficacy, and stability of mizagliflozin can be influenced by various environmental factors. For instance, the presence of intestinal flora may affect the metabolism of mizagliflozin . Additionally, the physiological state of the patient, such as the presence of small vessel disease, can influence the efficacy of mizagliflozin .

Safety and Hazards

Mizagliflozin is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

将来の方向性

Mizagliflozin is currently in Phase II for Hypoglycemia . According to GlobalData, Phase II drugs for Hypoglycemia have a 75% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . This suggests that Mizagliflozin has potential for future development and use.

特性

IUPAC Name

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHMKLEOJAVMQ-TXKDOCKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizagliflozin

CAS RN

666843-10-3
Record name Mizagliflozin [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIZAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizagliflozin
Reactant of Route 2
Reactant of Route 2
Mizagliflozin
Reactant of Route 3
Reactant of Route 3
Mizagliflozin
Reactant of Route 4
Reactant of Route 4
Mizagliflozin
Reactant of Route 5
Mizagliflozin
Reactant of Route 6
Reactant of Route 6
Mizagliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。